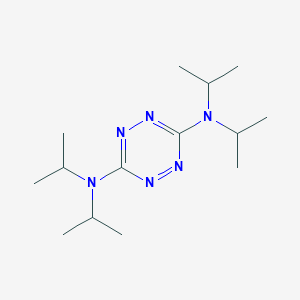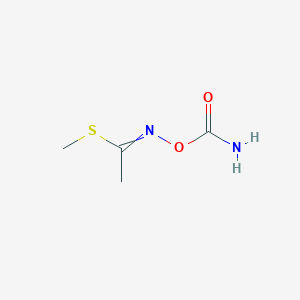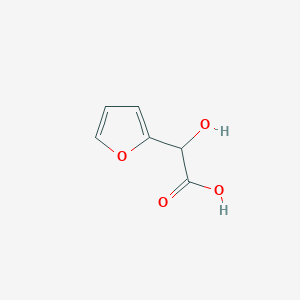
2-Furanglycolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furanglycolic acid, also known as 2-furoylglycolic acid or 2-FGA, is an important organic compound that has gained significant attention in the field of pharmaceutical and chemical research. It belongs to the class of furan derivatives and is widely used in various scientific applications due to its unique properties.
Applications De Recherche Scientifique
2-Furanglycolic acid has been extensively studied for its potential applications in various fields of research. It has been investigated for its antibacterial, antifungal, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. Additionally, it has been used as a chelating agent in analytical chemistry and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-Furanglycolic acid is not fully understood. However, it has been suggested that it may act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also inhibit the activity of certain enzymes involved in inflammation and cancer progression.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Furanglycolic acid has various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in animal models. It has also been shown to inhibit the growth of cancer cells and reduce blood glucose levels in diabetic animals. Additionally, it has been found to have a protective effect on the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Furanglycolic acid is its versatility in various scientific applications. It is relatively easy to synthesize and has a high degree of purity. However, one of the main limitations is its stability. It is prone to degradation under certain conditions, such as high temperatures and acidic or basic environments.
Orientations Futures
The potential applications of 2-Furanglycolic acid in various fields of research are vast. Some of the future directions for research include investigating its potential use as a drug delivery agent, developing new synthesis methods, and exploring its potential as a biomarker for certain diseases. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its stability for use in various applications.
Conclusion:
In conclusion, 2-Furanglycolic acid is an important organic compound with various potential applications in scientific research. Its unique properties make it a versatile building block in organic synthesis and a potential therapeutic agent for various diseases. Further research is needed to fully understand its mechanism of action and to optimize its stability for use in various applications.
Propriétés
Numéro CAS |
19377-73-2 |
|---|---|
Nom du produit |
2-Furanglycolic acid |
Formule moléculaire |
C6H6O4 |
Poids moléculaire |
142.11 g/mol |
Nom IUPAC |
2-(furan-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C6H6O4/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5,7H,(H,8,9) |
Clé InChI |
RTLDJXGEOSVJEX-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(C(=O)O)O |
SMILES canonique |
C1=COC(=C1)C(C(=O)O)O |
Autres numéros CAS |
19377-73-2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


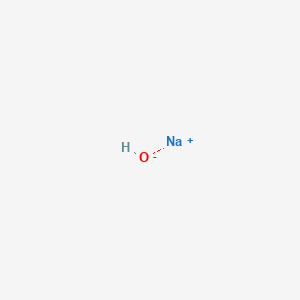
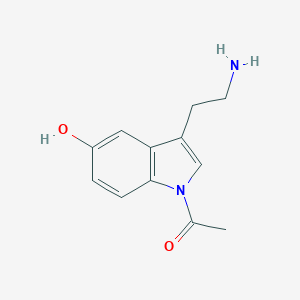
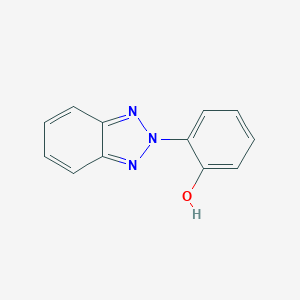
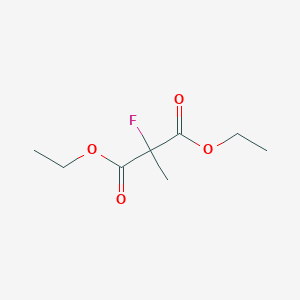
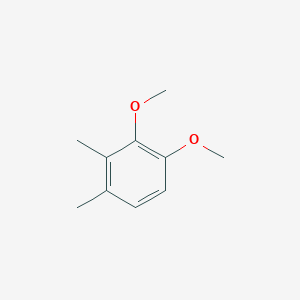
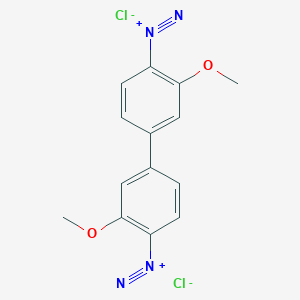
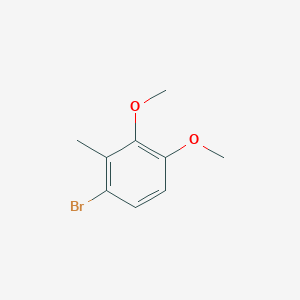
![Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate](/img/structure/B104202.png)
![2-Methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B104205.png)
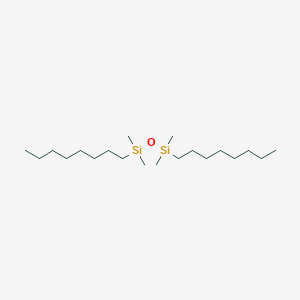
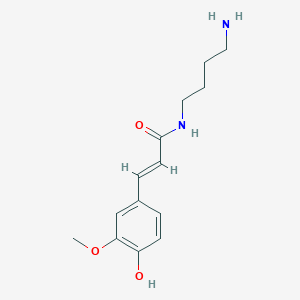
![3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propanenitrile](/img/structure/B104211.png)
